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Compound of Interest

Compound Name: Elaawcrwgfllallppgiag

Cat. No.: B15573282 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparative analysis of Imatinib's performance across various species. The

information is compiled from extensive experimental data to support preclinical and

translational research.

Imatinib is a potent and selective inhibitor of several protein tyrosine kinases, including Bcr-Abl,

c-Kit, and platelet-derived growth factor receptor (PDGFR).[1] It is a cornerstone in the

treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1]

Understanding the species-specific differences in its pharmacokinetics, metabolism, and

toxicity is crucial for the accurate interpretation of preclinical data and its extrapolation to

human clinical outcomes.

Pharmacokinetic Profile: A Cross-Species
Comparison
The pharmacokinetic profile of Imatinib exhibits notable variations across different species.

These differences in absorption, distribution, metabolism, and excretion are critical

considerations in preclinical model selection and dose-response studies.

Table 1: Comparative Pharmacokinetic Parameters of
Imatinib
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Parameter Human

Monkey
(Non-
human
Primate)

Dog Rat Mouse

Dose (mg/kg)
~6 (400mg

adult)

15 (i.v.), 30

(p.o.)
10 (p.o.) 50 (p.o.) 50 (p.o.)

Tmax (h) 2-4[2] ~4.4 (p.o.)[3] 4-9[4] ~8 ~1

Cmax

(µg/mL)
1.5-2.6[1][2]

0.4-1.4 (p.o.)

[3]
~1.6 ~3.5 ~1.5

AUC

(µg·h/mL)

~40 (steady

state)[5]
~7.8 (p.o.)[3] ~104[4] ~45 ~6

Half-life (t½)

(h)
~18[1][2] ~4.4 (p.o.)[3]

~10.4 (p.o.)

[4]
~6 ~2

Bioavailability

(%)
98[1] - - - -

Note: The presented values are approximations derived from multiple studies and may vary

based on the specific experimental conditions, including dose, formulation, and analytical

methodology.

Plasma Protein Binding
Imatinib is highly bound to plasma proteins, primarily albumin and alpha1-acid glycoprotein.[1]

The extent of binding, however, shows species-dependent differences, which can influence the

free drug concentration and, consequently, its efficacy and toxicity.

Table 2: In Vitro Plasma Protein Binding of Imatinib
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Species Unbound Fraction (%)

Human 2.3 - 6.5

Monkey 7.6 - 19

Dog 7.6 - 19

Rat 2.3 - 6.5

Mouse 2.3 - 6.5

Metabolism Overview
The biotransformation of Imatinib is a critical determinant of its clearance and the generation of

active or inactive metabolites. The primary metabolic pathway across species involves

oxidation, with the cytochrome P450 (CYP) system playing a central role.

In humans, CYP3A4 is the major enzyme responsible for the metabolism of Imatinib, leading to

the formation of its main active metabolite, the N-desmethyl piperazine derivative (CGP74588).

[1][6] Other CYP isoforms, such as CYP1A2, CYP2D6, CYP2C9, and CYP2C19, contribute to

a lesser extent.[6] While comprehensive comparative metabolic profiling is limited, studies in

dogs have identified CYP3A12 as a key enzyme in Imatinib metabolism.[4] Interspecies

variations in CYP enzyme expression and activity can lead to different metabolite profiles and

pharmacokinetic behaviors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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